molecular formula C24H21N3O4S2 B6575250 ethyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1105252-13-8

ethyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6575250
CAS No.: 1105252-13-8
M. Wt: 479.6 g/mol
InChI Key: LANZXPKHBLGLTO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidinone derivative featuring a sulfanyl-acetamido-benzoate ester moiety. Its structure combines a thieno[3,2-d]pyrimidinone core—a heterocyclic system known for pharmacological relevance—with a benzoate ester and a sulfur-containing linker. This compound’s synthesis likely involves coupling reactions, such as nucleophilic substitution or amide bond formation, under conditions analogous to those described for related heterocycles (e.g., using Cs₂CO₃ and dry DMF as catalysts ). Characterization via ¹H NMR, IR, and mass spectrometry would confirm its structural integrity, as demonstrated for similar compounds in the literature .

The sulfanyl group in this derivative may enhance binding to biological targets through sulfur-mediated interactions, while the benzoate ester could improve lipophilicity and oral bioavailability compared to carboxylic acid analogs.

Properties

IUPAC Name

ethyl 4-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-9-11-17(12-10-16)25-20(28)14-32-24-26-18-13-19(15-7-5-4-6-8-15)33-21(18)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANZXPKHBLGLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and related heterocyclic derivatives:

Compound Class Core Structure Key Substituents Biological Activity Physicochemical Properties
Thieno[3,2-d]pyrimidinone (Target) Thienopyrimidinone 3-Methyl, 6-phenyl, sulfanyl-acetamido-benzoate Potential kinase inhibition (inferred) Moderate solubility (ester enhances lipophilicity)
Benzoxazinone derivatives Benzoxazinone + pyrimidine Substituted phenyl, amino-pyrimidinyl Antimicrobial, antitumor activity Variable solubility (depends on substituents)
1,2,4-Oxadiazoles Oxadiazole Phenyl, methyl Enzyme inhibition, anti-inflammatory Higher polarity (oxygen-rich core)

Structural and Functional Differences

  • Core Heterocycle: The target compound’s thienopyrimidinone core incorporates sulfur, which may confer distinct electronic and binding properties compared to oxygen-dominated benzoxazinones or oxadiazoles. Sulfur’s larger atomic radius and polarizability could enhance interactions with hydrophobic enzyme pockets.
  • In contrast, benzoxazinone derivatives from utilize amino-pyrimidinyl groups, which may enhance π-π stacking with aromatic residues in target proteins . 1,2,4-Oxadiazoles often exhibit higher polarity due to their nitrogen-oxygen heterocycle, limiting their penetration across biological barriers compared to the benzoate ester in the target compound.

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